Cholesteryl isopropyl ether
CAS No.: 1255-86-3
Cat. No.: VC21352998
Molecular Formula: C20H28O3
Molecular Weight: 428.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1255-86-3 |
|---|---|
| Molecular Formula | C20H28O3 |
| Molecular Weight | 428.7 g/mol |
| IUPAC Name | 10,13-dimethyl-17-(6-methylheptan-2-yl)-3-propan-2-yloxy-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene |
| Standard InChI | InChI=1S/C30H52O/c1-20(2)9-8-10-22(5)26-13-14-27-25-12-11-23-19-24(31-21(3)4)15-17-29(23,6)28(25)16-18-30(26,27)7/h11,20-22,24-28H,8-10,12-19H2,1-7H3 |
| Standard InChI Key | CZSGREWSSMQULY-UHFFFAOYSA-N |
| SMILES | CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(C)C)C)C |
| Canonical SMILES | CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(C)C)C)C |
Introduction
Chemical Properties and Structure
Cholesteryl isopropyl ether (CIE) possesses distinctive chemical properties that influence its behavior in various experimental systems. Understanding these fundamental characteristics is essential for interpreting its biological and physical interactions.
Molecular Structure and Identification
Cholesteryl isopropyl ether is formally identified as 3beta-isopropoxycholest-5-ene or 10,13-dimethyl-17-(6-methylheptan-2-yl)-3-propan-2-yloxy-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene according to IUPAC nomenclature. It maintains the classic tetracyclic structure of the cholesterol backbone with an isopropoxy group attached at the 3-position .
Table 1: Basic Identification Parameters of Cholesteryl Isopropyl Ether
| Parameter | Value |
|---|---|
| PubChem CID | 14745 |
| CAS Number | 1255-86-3 |
| Molecular Formula | C₃₀H₅₂O |
| Molecular Weight | 428.7 g/mol |
| Exact Mass | 428.401816278 Da |
Physical and Chemical Properties
Cholesteryl isopropyl ether exhibits high hydrophobicity, which influences its behavior at interfaces and within membranes. Its physical properties differ significantly from those of cholesterol due to the replacement of the hydroxyl group with an isopropoxy moiety .
Table 2: Physico-chemical Properties of Cholesteryl Isopropyl Ether
| Property | Value |
|---|---|
| XLogP3-AA | 9.9 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 7 |
| Topological Polar Surface Area | 9.2 Ų |
| Complexity | 647 |
The complete absence of hydrogen bond donors and the presence of only one hydrogen bond acceptor significantly reduces the molecule's ability to form hydrogen bonds compared to cholesterol, which possesses a hydroxyl group capable of both donating and accepting hydrogen bonds. This alteration fundamentally changes how the molecule interacts with surrounding water molecules and polar lipid head groups .
Synthesis Methods
The preparation of cholesteryl isopropyl ether can be accomplished through several synthetic approaches, drawing from general methods for cholesteryl ether synthesis.
General Approaches to Cholesteryl Ether Synthesis
A notable method for synthesizing cholesteryl ethers involves treating the mesylates of alcohols with the sodium salt of cholesterol. This reaction typically takes place in toluene at 80 degrees Celsius in the presence of anhydrous dimethyl formamide. Using this approach, various cholesteryl ethers can be synthesized with yields ranging from 55% to 70% .
The general reaction can be represented as:
-
Formation of the sodium salt of cholesterol
-
Reaction of this salt with an alcohol mesylate (in this case, isopropyl mesylate)
-
Formation of the corresponding cholesteryl ether
While this method was specifically reported for hexyl, tetradecyl, and oleyl cholesteryl ethers, the same principles can be applied to the synthesis of cholesteryl isopropyl ether by employing isopropyl mesylate as the reagent .
Biological and Physico-chemical Interactions
Cholesteryl isopropyl ether displays distinctive interaction patterns with biological membranes and their components, providing valuable insights into structure-function relationships of sterols.
Effects on Membrane Phase Transitions
One of the most striking observations regarding cholesteryl isopropyl ether is its inability to affect the gel-to-liquid-crystalline phase transition of dipalmitoylphosphatidylcholine, as measured by differential scanning calorimetry. While cholesterol and several other cholesteryl ethers (including cholesteryl methyl ether, cholesteryl ethyl ether, and even cholesteryl acetate) significantly reduce the energy content of this phase transition, cholesteryl isopropyl ether shows no measurable effect .
This lack of influence on phase transition behavior indicates that the structural features of cholesteryl isopropyl ether, particularly the isopropoxy group at the 3-position, prevent it from intercalating effectively between phospholipid molecules in a manner that would alter their phase transition properties .
Interfacial Stability and Orientation
The interfacial properties of cholesteryl isopropyl ether at the air-water interface have been investigated alongside other cholesteryl ethers. These studies demonstrate that cholesteryl ethers generally show reduced interfacial stability with increasing hydrophobicity of the ether-linked moiety. For cholesteryl isopropyl ether, its branched structure likely contributes to decreased stability at interfaces compared to straight-chain analogs .
Research findings suggest that both the interfacial stability and the orientation of the sterol and oxygen moiety at the 3-position are critical factors determining whether a sterol derivative will exhibit cholesterol-like effects in membranes. The particular arrangement of the isopropoxy group in cholesteryl isopropyl ether appears to prevent optimal positioning within the membrane, thereby limiting its ability to influence membrane properties .
Applications and Research Findings
Cholesteryl isopropyl ether has primarily been utilized as a research tool for investigating structure-activity relationships of sterols in biological systems.
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